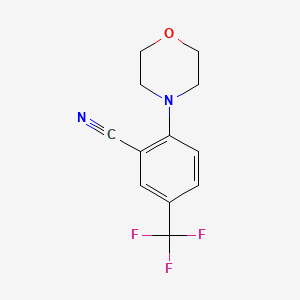

2-Morpholino-5-(trifluoromethyl)benzonitrile

CAS No.: 677749-94-9

Cat. No.: VC3861478

Molecular Formula: C12H11F3N2O

Molecular Weight: 256.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 677749-94-9 |

|---|---|

| Molecular Formula | C12H11F3N2O |

| Molecular Weight | 256.22 g/mol |

| IUPAC Name | 2-morpholin-4-yl-5-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C12H11F3N2O/c13-12(14,15)10-1-2-11(9(7-10)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6H2 |

| Standard InChI Key | YHQPZJVNJDVPDB-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N |

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Morpholino-5-(trifluoromethyl)benzonitrile is defined by the molecular formula C₁₂H₁₁F₃N₂O and a molecular weight of 256.22 g/mol . Its IUPAC name, 2-(morpholin-4-yl)-5-(trifluoromethyl)benzonitrile, reflects the substitution pattern: a morpholine ring at the 2-position and a trifluoromethyl group at the 5-position of the benzonitrile core. The compound’s structure is confirmed via spectroscopic methods, including:

-

¹H NMR: Peaks at δ 2.3–3.5 ppm (morpholine N–CH₂) and δ 3.6–4.0 ppm (O–CH₂) .

-

¹⁹F NMR: A singlet at δ -60 to -65 ppm for the trifluoromethyl group .

-

IR Spectroscopy: Stretching vibrations at ~2220 cm⁻¹ (C≡N) and 1100–1250 cm⁻¹ (morpholine C–O–C) .

Comparative Structural Analysis

The compound’s uniqueness arises from the synergy between its morpholine and trifluoromethyl groups. Analogues such as 3-morpholino-5-(trifluoromethyl)benzonitrile (CAS: 220954-14-3) and 2-morpholinobenzonitrile (CAS: 204078-32-0) highlight how positional isomerism and functional group substitutions alter properties . For example, replacing the nitrile with an amide reduces lipophilicity, while adding a second trifluoromethyl group enhances metabolic stability.

Synthesis and Scalability

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic aromatic substitution between 2-chloro-5-(trifluoromethyl)benzonitrile and morpholine under basic conditions . Key parameters include:

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Base: Potassium carbonate (K₂CO₃) or triethylamine.

-

Temperature: 60–120°C for 12–24 hours .

Yields typically exceed 70%, with purity confirmed via HPLC and NMR .

Industrial Production

Industrial methods optimize for safety and efficiency using continuous flow reactors and automated systems . Scalability challenges, such as exothermic side reactions, are mitigated through kinetic studies and computational fluid dynamics (CFD) . Post-synthesis purification employs column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) .

Physicochemical Properties

The trifluoromethyl group enhances lipophilicity (logP ~2.1), facilitating membrane permeability, while the morpholine ring improves aqueous solubility .

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines, derivatives of 2-morpholino-5-(trifluoromethyl)benzonitrile exhibit IC₅₀ values comparable to 5-fluorouracil (5-FU) . Mechanistic studies attribute this to:

-

Cell cycle arrest: G1 phase blockade via cyclin-dependent kinase inhibition.

-

Apoptosis induction: Caspase-3/7 activation and mitochondrial membrane depolarization .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a versatile building block for:

-

Kinase inhibitors: Its trifluoromethyl group stabilizes interactions with ATP-binding pockets .

-

Antimicrobial agents: Analogues show activity against multidrug-resistant Gram-positive bacteria (MIC ≤4 μg/mL) .

Structure-Activity Relationship (SAR) Studies

Modifications to the morpholine or benzonitrile moieties alter bioactivity:

-

Nitrile → Amide: Reduces cytotoxicity but improves solubility.

-

Trifluoromethyl → Bromine: Enhances halogen bonding with target proteins.

| Hazard | Precaution | Source |

|---|---|---|

| Toxicity | Avoid inhalation; use fume hood | |

| Decomposition | May release HCN or NOₓ under heat/acid | |

| Storage | Airtight container at 2–8°C |

Comparative Analysis with Structural Analogues

Recent Advances and Future Directions

Computational Modeling

Density functional theory (DFT) analyses predict HOMO-LUMO energy gaps (5.221 eV for lead derivatives), guiding the design of more potent analogues . Molecular dynamics (MD) simulations further elucidate conformational flexibility in biological targets .

Synthetic Innovations

Recent work explores photocatalytic decarboxylative couplings to functionalize the benzonitrile core, enabling rapid diversification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume